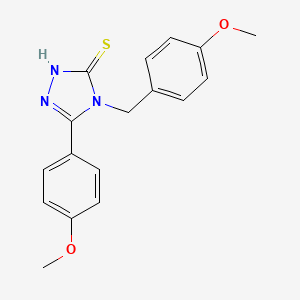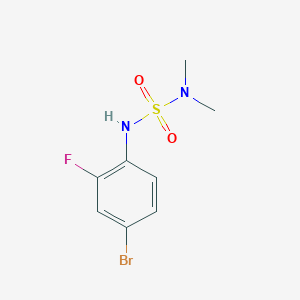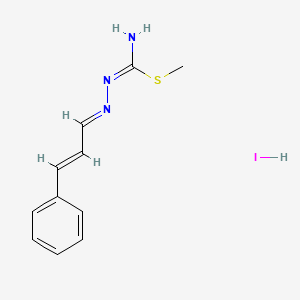
methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide, also known as MPTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of thiosemicarbazide and has been shown to exhibit a range of biochemical and physiological effects. In
科学的研究の応用
Methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide exhibits potent anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide has also been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
作用機序
The mechanism of action of methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells.
Biochemical and Physiological Effects:
methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer and antimicrobial activity, methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide has been shown to exhibit antioxidant and anti-inflammatory activity. methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide has also been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the primary advantages of using methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide in lab experiments is its potent activity against cancer cells and microbes. methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide is its potential toxicity, which can limit its use in certain applications. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide.
将来の方向性
There are several future directions for research on methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide. One area of research is the development of new anticancer agents based on the structure of methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide. Researchers are also exploring the potential use of methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide in the treatment of other diseases, such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide, as well as its potential applications in drug delivery and imaging.
合成法
The synthesis of methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide involves the reaction between thiosemicarbazide and cinnamaldehyde in the presence of methyl iodide. The reaction proceeds through a condensation reaction, resulting in the formation of methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide as a yellow crystalline solid. The purity and yield of the compound can be improved through recrystallization and purification techniques.
特性
IUPAC Name |
methyl N'-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbamimidothioate;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S.HI/c1-15-11(12)14-13-9-5-8-10-6-3-2-4-7-10;/h2-9H,1H3,(H2,12,14);1H/b8-5+,13-9+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHCIAZETCDSDR-IMULGZAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NN=CC=CC1=CC=CC=C1)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS/C(=N\N=C\C=C\C1=CC=CC=C1)/N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N'-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbamimidothioate;hydroiodide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5717853.png)
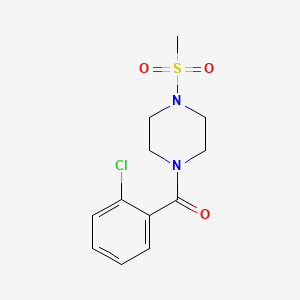
![1-(methylsulfonyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5717896.png)
![N-[3-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B5717898.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5717904.png)
![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]isonicotinamide](/img/structure/B5717908.png)
![4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5717910.png)
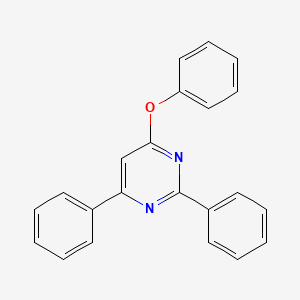


![2-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5717949.png)
